molecular formula C6H6B B14436924 7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl CAS No. 79010-90-5

7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl

Cat. No.: B14436924
CAS No.: 79010-90-5
M. Wt: 88.92 g/mol
InChI Key: COKYNTPGEBIDKS-UHFFFAOYSA-N
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Description

7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl is a chemical compound known for its unique bicyclic structure. This compound is part of the borabicyclo family, which is characterized by the presence of a boron atom within a bicyclic framework. The structure of this compound includes a boron atom bonded to a bicyclic system consisting of two fused rings, one of which contains a double bond.

Preparation Methods

The synthesis of 7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl typically involves the reaction of a suitable boron-containing precursor with a diene. One common method is the hydroboration of a diene, followed by a cyclization reaction to form the bicyclic structure. The reaction conditions often require the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale hydroboration reactions using specialized equipment to ensure the efficient and safe handling of boron-containing reagents.

Chemical Reactions Analysis

7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into boranes or other boron-containing species.

    Substitution: The boron atom in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of new boron-containing compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules

    Biology: Research has explored the use of boron-containing compounds in drug design and development. The unique properties of boron can enhance the biological activity and selectivity of pharmaceutical agents.

    Medicine: Boron neutron capture therapy (BNCT) is a cancer treatment that utilizes boron-containing compounds to target and destroy cancer cells. This compound and its derivatives are being investigated for their potential use in BNCT.

    Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics, which have applications in aerospace, electronics, and other high-tech industries.

Mechanism of Action

The mechanism of action of 7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, such as enzymes and receptors, thereby modulating their activity. The compound’s bicyclic structure also allows for unique interactions with molecular targets, enhancing its specificity and potency. The pathways involved in its mechanism of action depend on the specific application and target molecule.

Comparison with Similar Compounds

7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl can be compared with other borabicyclo compounds, such as:

    7-Oxabicyclo[4.1.0]heptane: This compound contains an oxygen atom instead of boron and has different chemical reactivity and applications.

    Bicyclo[4.1.0]heptenes: These compounds have a similar bicyclic structure but lack the boron atom, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its boron atom, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

79010-90-5

Molecular Formula

C6H6B

Molecular Weight

88.92 g/mol

InChI

InChI=1S/C6H6B/c1-2-4-6-5(3-1)7-6/h1-6H

InChI Key

COKYNTPGEBIDKS-UHFFFAOYSA-N

Canonical SMILES

[B]1C2C1C=CC=C2

Origin of Product

United States

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